H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-Gly-CH2Cl.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-Gly-CH2Cl.TFA is a synthetic peptide with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-Gly-CH2Cl.TFA involves the stepwise addition of amino acids in a specific sequence. This process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the sequential addition of amino acids, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-Gly-CH2Cl.TFA: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as tyrosine and methionine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-Gly-CH2Cl.TFA: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-Gly-CH2Cl.TFA involves its interaction with specific molecular targets. These targets can include receptors, enzymes, and other proteins involved in cellular processes. The peptide can modulate these targets’ activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- Tyr-Gly-Gly-Phe-Leu
Uniqueness
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-Gly-CH2Cl.TFA: is unique due to its specific sequence and the presence of trifluoroacetic acid (TFA) as a counterion
Properties
Molecular Formula |
C62H96ClF3N20O14 |
---|---|
Molecular Weight |
1438.0 g/mol |
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(3-chloro-2-oxopropyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C60H95ClN20O12.C2HF3O2/c1-5-35(4)49(56(92)78-43(17-11-25-71-60(67)68)57(93)81-26-12-18-46(81)55(91)73-31-39(83)30-61)80-52(88)42(16-10-24-70-59(65)66)76-51(87)41(15-9-23-69-58(63)64)77-53(89)44(27-34(2)3)79-54(90)45(29-36-13-7-6-8-14-36)75-48(85)33-72-47(84)32-74-50(86)40(62)28-37-19-21-38(82)22-20-37;3-2(4,5)1(6)7/h6-8,13-14,19-22,34-35,40-46,49,82H,5,9-12,15-18,23-33,62H2,1-4H3,(H,72,84)(H,73,91)(H,74,86)(H,75,85)(H,76,87)(H,77,89)(H,78,92)(H,79,90)(H,80,88)(H4,63,64,69)(H4,65,66,70)(H4,67,68,71);(H,6,7) |
InChI Key |
PAVPTJLYJHQRHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)CCl)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.